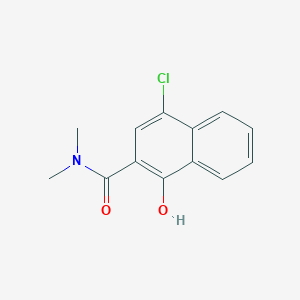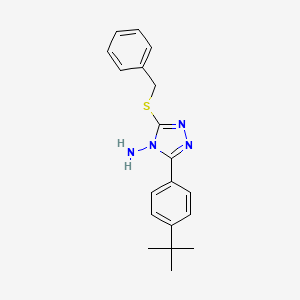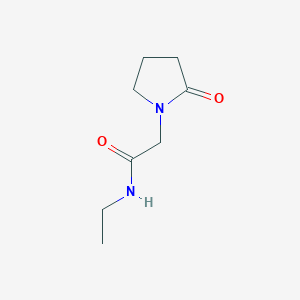
1-(4-Tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of a family of enzymes called protein kinases, which play a crucial role in the regulation of cell growth and division. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole involves the inhibition of protein kinase activity. Protein kinases are enzymes that add phosphate groups to proteins, regulating their activity and function. By inhibiting the activity of specific protein kinases, this compound can disrupt cellular signaling pathways, leading to cell death or growth inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as a metastasis inhibitor. Additionally, this compound has been found to have anti-inflammatory and immunosuppressive effects, which may be beneficial in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole in lab experiments is its specificity for certain protein kinases. This allows for targeted inhibition of specific signaling pathways, minimizing off-target effects. However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole. One area of interest is the development of more potent and selective inhibitors of protein kinases, which may have increased efficacy and fewer side effects. Additionally, further studies are needed to elucidate the exact mechanisms of action of the compound and its effects on cellular signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, with the ultimate goal of developing new treatments for cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole is a multi-step process that involves the reaction of several chemical compounds. The starting material for the synthesis is 4-tert-butylphenylsulfonyl chloride, which is reacted with 2-ethyl-4-methylimidazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several protein kinases, including Akt, which is involved in the regulation of cell survival, proliferation, and metabolism. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, this compound has been shown to have anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-6-15-17-12(2)11-18(15)21(19,20)14-9-7-13(8-10-14)16(3,4)5/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIKDLWBIZHUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)




![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)
